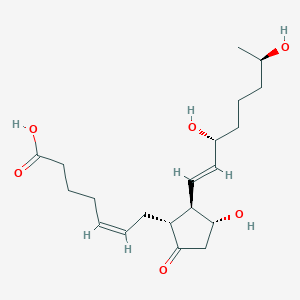

15(R)-19(R)-Hydroxy prostaglandin E2

Description

Overview of Eicosanoid Biosynthesis and Signaling

Eicosanoid biosynthesis begins with the release of a 20-carbon polyunsaturated fatty acid, most commonly arachidonic acid (AA), from the cell's membrane phospholipids (B1166683) by the action of phospholipase A2. metwarebio.comnih.gov Once liberated, AA can be metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) pathways. metwarebio.comcreative-proteomics.com

The cyclooxygenase pathway is responsible for the production of prostaglandins (B1171923) and thromboxanes, collectively known as prostanoids. metwarebio.com The key enzymes in this pathway are the prostaglandin (B15479496) G/H synthases, more commonly known as cyclooxygenases (COX-1 and COX-2). nih.gov These enzymes convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). qiagen.com PGH2 then serves as a substrate for various terminal synthases, which generate the different types of prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxane (B8750289) A2 (TXA2). wikipedia.orgqiagen.com

Eicosanoids exert their biological effects by binding to specific G-protein coupled receptors on the surface of target cells. qiagen.com For instance, there are four distinct receptor subtypes for PGE2, designated EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades. nih.govnih.gov This diversity in receptors allows for the wide range of and sometimes opposing effects of a single prostanoid. nih.govnih.gov The signaling is tightly regulated, and eicosanoids are rapidly metabolized to inactive forms to control their potent biological activities. creative-proteomics.com

Contextualization of Prostaglandin E2 within Prostanoid Research

Prostaglandin E2 (PGE2) is one of the most abundant and widely studied prostanoids. nih.govnih.gov It is a principal mediator in numerous physiological and pathophysiological processes, including inflammation, fever, pain, and tissue repair. nih.govtaylorandfrancis.comnih.gov Due to its central role in inflammation, the biosynthesis of PGE2 has been a major target for anti-inflammatory drugs. nih.govahajournals.org Non-steroidal anti-inflammatory drugs (NSAIDs), for example, function by inhibiting the COX enzymes, thereby reducing the production of PGE2 and other prostanoids. ahajournals.org

PGE2 is implicated in both the initiation and resolution of inflammatory responses. frontiersin.orgmdpi.com It can act as a pro-inflammatory mediator by increasing blood flow and vascular permeability. nih.govcreative-proteomics.com However, it also has roles in tissue regeneration and can modulate the activity of various immune cells. nih.govnih.gov The diverse functions of PGE2 are mediated through its four distinct E prostanoid (EP) receptors (EP1-EP4), which can trigger different downstream signaling pathways. mdpi.com For example, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP), while EP1 activation increases intracellular calcium and EP3 activation can inhibit cAMP production. mdpi.com

The study of PGE2 and its analogues is crucial for understanding and potentially manipulating these fundamental biological processes.

Significance of Stereochemical Modifications in Prostanoid Biology

The biological activity of prostaglandins is highly dependent on their three-dimensional structure, or stereochemistry. nih.govresearchgate.net Prostaglandins are chiral molecules, meaning they have specific spatial arrangements of their atoms. nih.gov Natural prostaglandins are biosynthesized with a precise stereochemistry, and even small changes to this configuration can dramatically alter their biological activity, receptor binding affinity, and metabolic stability. researchgate.netnih.gov

For example, the hydroxyl group at the C-15 position of PGE2 is naturally in the (S) configuration. The corresponding 15(R) epimer, a stereoisomer, is generally much less active. This stereoselectivity is a key feature of the interaction between prostaglandins and their receptors. researchgate.net Synthetic prostaglandin analogues with altered stereochemistry are often created to study these interactions or to develop more selective or stable therapeutic agents. nih.govresearchgate.net By modifying specific chiral centers, researchers can develop agonists or antagonists for specific prostanoid receptors, helping to dissect their individual roles in complex biological systems. researchgate.net

Academic Research Landscape for Hydroxylated Prostaglandin E2 Derivatives

Research into hydroxylated derivatives of PGE2, such as 19-hydroxy PGE2, is an active area of investigation. These modifications can alter the compound's biological activity and receptor selectivity. For instance, 19(R)-hydroxy PGE2 has been identified in human semen and is a potent smooth muscle relaxant. caymanchem.com

The specific compound, 15(R)-19(R)-Hydroxy prostaglandin E2, is a synthetic derivative used in research to understand the function of specific prostaglandin receptors. It is characterized as a selective agonist for the EP2 receptor. caymanchem.comscbt.com By using such specific agonists, researchers can "deconvolute" or distinguish the functions of the different EP receptors. scbt.com For example, studies have used selective EP2 agonists to investigate the role of this receptor in processes like the relaxation of cat tracheal rings. caymanchem.com The study of such hydroxylated derivatives provides valuable tools for probing the intricate signaling pathways of prostanoids.

Data Tables

Table 1: Overview of Major Prostanoids and their Receptors

| Prostanoid | Precursor | Key Synthesizing Enzyme | Receptors | General Functions |

| Prostaglandin D2 (PGD2) | PGH2 | PGD Synthase (PGDS) | DP1, DP2 | Allergic responses, inflammation nih.gov |

| Prostaglandin E2 (PGE2) | PGH2 | PGE Synthase (PGES) | EP1, EP2, EP3, EP4 | Inflammation, fever, pain, vasodilation/constriction nih.govtaylorandfrancis.comahajournals.org |

| Prostaglandin F2α (PGF2α) | PGH2 | PGF Synthase (PGFS) | FP | Uterine contraction, bronchoconstriction nih.gov |

| Prostacyclin (PGI2) | PGH2 | Prostacyclin Synthase (PGIS) | IP | Vasodilation, inhibition of platelet aggregation nih.govahajournals.org |

| Thromboxane A2 (TXA2) | PGH2 | Thromboxane Synthase (TXAS) | TP | Vasoconstriction, platelet aggregation nih.govahajournals.org |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| Alternate Name | 15(R),19(R)-hydroxy PGE2 | scbt.com |

| CAS Number | 54142-29-9 | scbt.com |

| Molecular Formula | C20H32O6 | scbt.com |

| Molecular Weight | 368.5 g/mol | scbt.com |

| Biological Activity | EP2 receptor agonist | scbt.com |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R)-2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-17,19,21-22,24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15-,16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJYDBMHYPQFNJ-JDIRIWFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways for 15 R 19 R Hydroxy Prostaglandin E2 Formation

Precursor Lipid Mobilization and Initial Oxygenation

The journey to synthesizing prostaglandins (B1171923) begins with the liberation of the precursor fatty acid, arachidonic acid, from the cell's membrane and its initial conversion into a highly unstable endoperoxide intermediate.

Arachidonic Acid Release from Membrane Phospholipids (B1166683) by Phospholipase A2 (PLA2)

The synthesis of eicosanoids, including prostaglandins, is initiated by the release of arachidonic acid (AA) from the sn-2 position of membrane glycerophospholipids. scispace.comaai.org This crucial, rate-limiting step is catalyzed by the action of Phospholipase A2 (PLA2) enzymes. researchgate.netyoutube.comnih.gov Several isoforms of PLA2 exist, and their activation is stimulus-dependent, allowing for tight regulation of AA availability. aai.orgnih.gov Upon cellular stimulation by various signals, such as cytokines or growth factors, PLA2 is activated and hydrolyzes the ester bond, liberating free arachidonic acid into the cytoplasm where it becomes available to downstream enzymes. scispace.comresearchgate.net

Cyclooxygenase (COX-1 and COX-2) Catalysis to Prostaglandin (B15479496) H2 (PGH2)

Once released, free arachidonic acid is metabolized by Prostaglandin H synthase (PGHS), an enzyme possessing two distinct catalytic activities: a cyclooxygenase (COX) activity and a peroxidase activity. researchgate.netyoutube.comnih.gov There are two primary isoforms of this enzyme, COX-1 and COX-2. researchgate.net

COX-1 is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins involved in homeostatic functions. researchgate.net

COX-2 is an inducible enzyme, rapidly upregulated by inflammatory stimuli, cytokines, and growth factors, leading to a significant increase in prostaglandin production during inflammation. researchgate.netnih.gov

The COX activity of the enzyme catalyzes the bis-oxygenation of arachidonic acid, incorporating two molecules of oxygen to form the unstable intermediate, Prostaglandin G2 (PGG2). researchgate.netnih.gov This is followed by the enzyme's peroxidase activity, which reduces the 15-hydroperoxyl group of PGG2 to a hydroxyl group, yielding Prostaglandin H2 (PGH2). researchgate.netnih.govyoutube.com PGH2 is a pivotal, albeit unstable, branch-point intermediate for the synthesis of all prostanoids. researchgate.netnih.gov While the typical product, PGG2, has an S-configuration at the C-15 position, research indicates that arachidonate (B1239269) can assume different arrangements within the COX active site, potentially leading to other products, including the 15(R) epimer of hydroxyeicosatetraenoic acid (HETE). nih.gov

Terminal Prostaglandin E Synthase (PGES) Isomerization to Prostaglandin E2 (PGE2)

The unstable endoperoxide PGH2 is subsequently converted into the more stable and biologically active Prostaglandin E2 (PGE2) through isomerization. reactome.org This reaction is catalyzed by a family of terminal enzymes known as Prostaglandin E synthases (PGES). nih.govresearchgate.netnih.gov Three distinct isoforms have been identified, each with unique characteristics and preferential coupling to the COX isoforms. scispace.comnih.govresearchgate.net

Microsomal PGE Synthase-1 (mPGES-1) Dependent Pathways

Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a key enzyme in the production of PGE2, particularly in the context of inflammation and disease. nih.govpnas.org It is an inducible, perinuclear membrane-associated protein. nih.govnih.gov The expression of mPGES-1 is significantly upregulated by proinflammatory stimuli, such as interleukin-1β, and it is functionally coupled with COX-2. nih.govnih.gov This coordinated induction of COX-2 and mPGES-1 leads to a massive and sustained production of PGE2 during an inflammatory response. nih.govnih.gov This pathway is considered the dominant source of PGE2 in pathological conditions like inflammation and cancer. researchgate.netpnas.org

Microsomal PGE Synthase-2 (mPGES-2) and Cytosolic PGE Synthase (cPGES) Contributions

In addition to the inducible mPGES-1, two other PGES isoforms contribute to PGE2 synthesis.

Microsomal PGE Synthase-2 (mPGES-2) is a membrane-associated protein primarily located in the Golgi apparatus. nih.govwikipedia.org It is constitutively expressed in a wide range of cells and tissues and can functionally couple with both COX-1 and COX-2 to mediate PGE2 production. scispace.comnih.govnih.gov

Cytosolic PGE Synthase (cPGES) , also known as p23, is a constitutively expressed cytosolic protein. nih.govnih.gov It is primarily linked with COX-1 and is thought to be responsible for the immediate, short-term production of PGE2 involved in various physiological processes. scispace.comnih.govnih.gov

Table 1: Characteristics of Prostaglandin E Synthase (PGES) Isoforms

| Enzyme | Cellular Location | Expression | Preferred COX Coupling | Primary Role |

|---|---|---|---|---|

| mPGES-1 | Perinuclear Membrane | Inducible | COX-2 | Delayed PGE2 synthesis (inflammation, pathology) nih.govnih.gov |

| mPGES-2 | Golgi/Cytosol | Constitutive | COX-1 and COX-2 | Constitutive PGE2 synthesis scispace.comnih.gov |

| cPGES | Cytosol | Constitutive | COX-1 | Immediate PGE2 synthesis (housekeeping) scispace.comnih.govnih.gov |

Regiospecific Hydroxylation at the 19(R) Position

The final step in the formation of 15(R)-19(R)-Hydroxy Prostaglandin E2 involves the specific hydroxylation of a prostaglandin precursor. This modification is catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes, which are known to metabolize fatty acids and their derivatives, including prostaglandins. nih.govwikipedia.orgresearchgate.net

Research has identified that CYP enzymes can hydroxylate prostaglandins at various positions. nih.gov Specifically, the formation of 19-hydroxy prostaglandins is a known metabolic pathway. Studies with rat liver microsomes have shown that constitutive forms of cytochrome P-450 can catalyze the hydroxylation of PGE1 and PGE2 at the ω-1 position, which corresponds to C-19. nih.gov One study identified a female-specific P-450 form (f4) that effectively hydroxylated PGE1 and PGE2 at the 19-position. nih.gov

Furthermore, evidence suggests that the hydroxylation step can occur either before or after the isomerization to PGE2. One potential pathway involves the CYP4F8 enzyme catalyzing the 19(R)-hydroxylation of the intermediate PGH2, which is then converted to 19(R)-hydroxy-PGE2 by a PGE synthase. diva-portal.org This pathway has been suggested for the formation of 19(R)-hydroxy-PGEs found in human seminal vesicles. diva-portal.org The resulting 19(R)-hydroxy Prostaglandin E2 is noted as a potent relaxant of smooth muscle and a selective agonist for the EP2 receptor. medchemexpress.com The full designation 15(R),19(R)-hydroxy Prostaglandin E2 confirms the specific stereochemistry at both the C-15 and C-19 positions. scbt.com

Table 2: Summary of Key Enzymes in the Biosynthetic Pathway

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Membrane Phospholipids | Arachidonic Acid | Releases precursor fatty acid researchgate.netnih.gov |

| Cyclooxygenase (COX-1/COX-2) | Arachidonic Acid | Prostaglandin H2 (PGH2) | Oxygenation and cyclization of AA researchgate.netnih.gov |

| Prostaglandin E Synthases (PGES) | Prostaglandin H2 (PGH2) | Prostaglandin E2 (PGE2) | Isomerization of PGH2 to PGE2 reactome.orgnih.gov |

| Cytochrome P450 (e.g., CYP4F8) | PGE2 or PGH2 | 19-Hydroxy-PGE2 or 19-Hydroxy-PGH2 | Regiospecific hydroxylation at C-19 nih.govdiva-portal.org |

Role of Prostaglandin 19-Hydroxylase (Cytochrome P450 Enzyme)

The hydroxylation of prostaglandins at the 19th carbon is catalyzed by a microsomal enzyme known as prostaglandin 19-hydroxylase, which is a member of the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Research on microsomal fractions from the seminal vesicles of humans and monkeys has demonstrated that these tissues possess significant prostaglandin 19-hydroxylase activity. nih.gov

The reaction requires NADPH as a cofactor and incorporates atmospheric oxygen into the prostaglandin substrate. nih.gov Studies have shown that the enzyme in human seminal vesicle microsomes can metabolize PGE2 to 19-hydroxy-PGE2 in the presence of NADPH. nih.gov The process is inhibited by carbon monoxide, a characteristic feature of cytochrome P450-dependent reactions. nih.gov While both PGE1 and PGE2 can serve as substrates, the enzyme exhibits a preference for PGE1. nih.gov In humans, the cytochrome P450 enzyme CYP4F8 has been identified as capable of converting PGH2 into 19(R)-OH-PGH2, which can then be further metabolized to 19(R)-OH-PGE2. nih.gov This activity is prominent in the prostate and seminal vesicles. nih.gov

| Enzyme System Properties: Prostaglandin 19-Hydroxylase | |

| Enzyme Class | Cytochrome P450 (CYP) nih.gov |

| Identified Isoform | CYP4F8 nih.gov |

| Substrates | Prostaglandin E2 (PGE2), Prostaglandin E1 (PGE1), Prostaglandin H2 (PGH2) nih.govnih.gov |

| Product from PGE2 | 19-Hydroxyprostaglandin E2 nih.gov |

| Cofactor | NADPH nih.gov |

| Inhibitors | Carbon Monoxide, Proadifen (SKF 525A) nih.gov |

| Cellular Location | Microsomes nih.gov |

| Primary Tissues | Seminal Vesicles, Prostate nih.govnih.gov |

Enzymatic Mechanisms Conferring 19(R)-Stereospecificity

The enzymatic hydroxylation at the C-19 position is stereospecific, leading predominantly to the formation of the 19(R) enantiomer. The specific cytochrome P450 isoform involved, CYP4F8, is responsible for conferring this R-stereospecificity. nih.gov The structure of the enzyme's active site dictates the orientation of the prostaglandin substrate, exposing the pro-R hydrogen at the C-19 position to the enzymatic hydroxylation machinery. This precise spatial arrangement ensures the selective formation of 19(R)-hydroxy prostaglandins. The resulting compound, 19(R)-Hydroxy PGE2, is not merely a metabolite but an active signaling molecule, acting as a selective agonist for the prostaglandin EP2 receptor. labroots.comcaymanchem.commedchemexpress.com

Stereoselective Hydroxylation at the 15(R) Position

The configuration of the hydroxyl group at the C-15 position is a defining feature of prostaglandins. While the canonical biosynthetic pathway yields prostaglandins with a 15(S)-hydroxyl group, an alternative pathway exists that results in the formation of the 15(R) epimer.

Formation by Aspirin-Acetylated Cyclooxygenase-2 (COX-2)

The formation of 15(R)-prostaglandins is a unique consequence of the action of aspirin (B1665792) on cyclooxygenase-2 (COX-2). nih.govnih.gov Aspirin irreversibly inhibits both COX-1 and COX-2 by acetylating a critical serine residue within the enzyme's active site. nih.govnih.gov In COX-1, acetylation of Serine 530 completely blocks the cyclooxygenase channel, preventing substrate access. nih.gov

However, in COX-2, the acetylation of the homologous serine residue (Ser530) does not fully abolish its catalytic function. Instead, it alters the enzyme's activity, enabling it to gain a new catalytic function that produces 15(R)-hydroxyeicosatetraenoic acid (15R-HETE). nih.govresearchgate.net Crucially, this acetylated COX-2 also retains some cyclooxygenase activity, but it now predominantly directs the oxygenation of arachidonic acid to form endoperoxides with a 15(R) configuration. nih.govnih.gov This leads to the production of 15(R)-prostaglandin H2 (15R-PGH2), which can then be isomerized to form 15(R)-PGE2 and 15(R)-PGD2. nih.gov Studies have shown that prostaglandins with a 15(R) configuration can constitute 60-70% of the prostaglandins produced by aspirin-acetylated COX-2. nih.gov

Distinction from Canonical 15(S)-Hydroxylation Pathways

The canonical pathway of prostaglandin biosynthesis is distinct from the aspirin-modified route in several fundamental ways. The key differences lie in the state of the COX enzyme and the stereochemical outcome of the reaction.

| Feature | Canonical Pathway | Aspirin-Acetylated COX-2 Pathway |

| Enzyme State | Native, uninhibited COX-1 or COX-2 nih.gov | Aspirin-acetylated COX-2 nih.govnih.gov |

| Key Residue | Active Serine 530 (in COX-2) nih.gov | Acetylated Serine 530 nih.gov |

| Primary Product | Prostaglandin H2 (PGH2) nih.gov | 15(R)-Hydroxy-eicosatetraenoic acid (15R-HETE) and 15(R)-Prostaglandin H2 nih.gov |

| Stereochemistry at C-15 | 15(S) nih.gov | 15(R) nih.govnih.gov |

| Subsequent Metabolism | The 15(S)-hydroxyl group is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to inactivation. nih.govnih.gov | The 15(R) configuration is generally not a substrate for 15-PGDH, potentially leading to a longer biological half-life. |

In the canonical pathway, uninhibited COX enzymes convert arachidonic acid into PGG2 and then PGH2, both of which have the natural 15(S) stereochemistry. nih.gov This 15(S)-PGH2 is the universal precursor for all major prostanoids, including PGE2. The biological activity of these 15(S)-prostaglandins is tightly regulated, in part, by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which specifically recognizes and oxidizes the 15(S)-hydroxyl group to an inactive 15-keto metabolite. nih.govmdpi.com The 15(R) epimers generated by acetylated COX-2 are poor substrates for 15-PGDH, which distinguishes their metabolic fate and signaling potential from their canonical 15(S) counterparts.

Postulated Sequential or Concurrent Hydroxylation Pathways Leading to this compound

The biosynthesis of the specific compound this compound necessitates two distinct stereospecific hydroxylation events. Based on the enzymatic pathways detailed above, a sequential pathway is the most plausible mechanism for its formation. A concurrent mechanism involving a single enzyme capable of both hydroxylations has not been described.

The postulated sequential pathway would involve the following steps:

Formation of 15(R)-PGE2 : In an environment where COX-2 has been acetylated by aspirin, arachidonic acid is first converted into 15(R)-PGH2. nih.gov This intermediate is then acted upon by a prostaglandin E synthase (PGES) to yield 15(R)-PGE2.

19(R)-Hydroxylation : The newly formed 15(R)-PGE2 then serves as a substrate for the microsomal cytochrome P450 enzyme, prostaglandin 19-hydroxylase (e.g., CYP4F8). nih.govnih.gov This enzyme catalyzes the second hydroxylation at the C-19 position, conferring the R-stereochemistry at this site.

This sequence results in the final product, this compound. This pathway is contingent on the presence of both aspirin-modified COX-2 and active prostaglandin 19-hydroxylase within the same or adjacent cells, allowing for the sequential modification of the prostaglandin molecule.

Metabolism and Biotransformation of 15 R 19 R Hydroxy Prostaglandin E2

Canonical Prostaglandin (B15479496) E2 Catabolic Pathways

The metabolic breakdown of the endogenous Prostaglandin E2 (PGE2) is a rapid and efficient process designed to localize its potent signaling activities. This catabolism primarily involves a two-step process: cellular uptake followed by enzymatic inactivation.

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Mediated Oxidation

The principal and rate-limiting step in the biological inactivation of PGE2 is the oxidation of its 15(S)-hydroxyl group. oup.comnih.gov This reaction is catalyzed by the NAD+-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). researchgate.netsemanticscholar.orgnih.gov The enzymatic conversion yields 15-keto-Prostaglandin E2, a metabolite with significantly reduced biological activity. oup.comnih.govnih.govoup.comtandfonline.com This process is fundamental to regulating the levels of active PGE2 in tissues, thereby controlling its inflammatory and physiological effects. tandfonline.com The expression and activity of 15-PGDH are critical; reduced expression is often observed in various cancers, leading to an accumulation of pro-proliferative PGE2. oup.comnih.govnih.gov

Role of Prostaglandin Transporter (PGT) and Multispecific Organic Anion Transporter (MOAT) in Cellular Uptake

For PGE2 to be metabolized by intracellular enzymes like 15-PGDH, it must first be transported from the extracellular space into the cytoplasm. nih.gov The Prostaglandin Transporter (PGT), also known as SLCO2A1, is a key protein that mediates the high-affinity uptake of prostaglandins (B1171923). nih.govnih.govresearchgate.net This transport is an essential prerequisite for their subsequent inactivation. nih.govresearchgate.net

In addition to PGT, members of the Multispecific Organic Anion Transporter (MOAT) family, also known as Organic Anion Transporters (OATs), play a significant role in prostaglandin transport. nih.gov These transporters, such as OAT2 and OAT3, are expressed in various tissues, including the kidneys and liver, and contribute to the cellular uptake and elimination of a wide range of organic anions, including PGE2. nih.govnih.govdrugbank.com For instance, mouse OAT3 (mOat3) has been shown to mediate the concentration-dependent transport of PGE2 with a Km of 1.48 µM. nih.gov

Contribution of Carbonyl Reductase (CR)

Following the initial oxidation by 15-PGDH, the resulting 15-keto-PGE2 can undergo further metabolism. Carbonyl reductases (CBRs) are NADPH-dependent enzymes that can catalyze the reduction of various carbonyl compounds, including the keto-prostaglandins. nih.gov For example, prostaglandin 9-ketoreductase activity has been demonstrated for carbonyl reductase, which would convert a keto-prostaglandin into a hydroxyl form. nih.gov This subsequent reduction is part of the pathway that leads to the formation of more water-soluble metabolites that can be readily excreted.

Table 1: Key Enzymes and Transporters in Canonical PGE2 Metabolism

| Component | Full Name | Function | Primary Substrate(s) |

|---|---|---|---|

| 15-PGDH | 15-Hydroxyprostaglandin Dehydrogenase | Catalyzes the oxidation of the 15(S)-hydroxyl group | Prostaglandins (PGE2, PGF2α) |

| PGT | Prostaglandin Transporter (SLCO2A1) | Mediates cellular uptake of prostaglandins | PGE2, PGF2α, PGD2 |

| MOAT/OAT | Multispecific Organic Anion Transporter | Contributes to cellular uptake of organic anions | PGE2, various drugs, dicarboxylates |

| CR | Carbonyl Reductase | Reduces carbonyl groups of metabolites | 15-keto-prostaglandins, steroids |

Influence of 15(R)-Configuration on 15-PGDH Substrate Specificity

The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant for recognition and catalysis by 15-PGDH. The enzyme is highly specific for the naturally occurring 15(S) configuration found in biologically active prostaglandins. oup.comsemanticscholar.orgnih.gov Docking studies reveal that the 15(S)-hydroxyl group forms crucial hydrogen bonding interactions with key amino acid residues, such as Tyr151 and Ser138, in the enzyme's active site, which facilitates the hydride transfer to NAD+. nih.gov

The compound 15(R)-19(R)-Hydroxy Prostaglandin E2 possesses a 15(R)-hydroxyl group. This "unnatural" configuration sterically hinders its ability to fit correctly into the active site of 15-PGDH. Consequently, it is a very poor substrate for the enzyme and is highly resistant to the primary catabolic pathway of 15-PGDH-mediated oxidation. This resistance to rapid inactivation is a key feature that distinguishes its metabolic profile from that of endogenous PGE2.

Table 2: Substrate Specificity of 15-PGDH

| Substrate | Configuration at C-15 | Relative Activity/Comment |

|---|---|---|

| Prostaglandin E2 | 15(S) | Natural substrate; rapidly oxidized. |

| This compound | 15(R) | Poor substrate; expected to be highly resistant to oxidation by 15-PGDH. |

Potential Enzymatic and Non-Enzymatic Degradation of the 19(R)-Hydroxyl Group

Given the stability of the 15(R)-hydroxyl group to oxidation, metabolic focus shifts to other parts of the molecule, including the 19(R)-hydroxyl group.

Enzymatic Degradation

Enzymatic systems capable of hydroxylating prostaglandins at the C-19 position exist, suggesting that further metabolism at this site is possible. Studies have identified a prostaglandin 19-hydroxylase in seminal vesicles, which is likely a cytochrome P-450-dependent monooxygenase. researchgate.net This enzyme metabolizes PGE2 to 19-hydroxy-PGE2. researchgate.net It is plausible that this or similar enzymes could further oxidize the pre-existing 19(R)-hydroxyl group of this compound. Additionally, this hydroxyl group could be a target for phase II conjugation reactions, such as glucuronidation or sulfation, which would increase its water solubility and facilitate excretion.

Non-Enzymatic Degradation

The 19-hydroxyl group may also be susceptible to non-enzymatic chemical reactions under physiological conditions. One potential pathway is dehydration. It has been proposed that 19,20-dehydro-PGE2, found in human seminal fluid, could be formed via the dehydration of 19(R)-hydroxy-PGE2. nih.gov This suggests that this compound could potentially undergo a similar non-enzymatic dehydration to form a 19,20-dehydro metabolite.

Identification of Novel Metabolites of this compound

Specific studies identifying the downstream metabolites of this compound are not extensively documented in the available literature. However, based on the known principles of prostaglandin and fatty acid metabolism, and the specific structural features of the compound, several potential metabolic pathways can be hypothesized.

Due to its resistance to 15-PGDH, the metabolic profile of this compound is expected to differ significantly from that of endogenous PGE2. The primary metabolites are unlikely to be 15-keto derivatives. Instead, metabolism would likely proceed through alternative pathways:

Omega- and Omega-1 Oxidation: The terminal end of the alkyl chain could be a target for hydroxylation (omega-oxidation) or oxidation at the C-19 position (omega-1 oxidation), potentially catalyzed by cytochrome P450 enzymes.

Dehydration: As mentioned, non-enzymatic dehydration could lead to the formation of a 19,20-dehydro-PGE2 analog.

Beta-Oxidation: Like other fatty acids, the carboxylic acid side chain could undergo shortening through the process of beta-oxidation.

Conjugation: The hydroxyl groups at positions 11, 15, and 19 are potential sites for glucuronidation or sulfation, creating more polar metabolites for excretion.

The identification and characterization of these novel metabolites would require further dedicated metabolic studies using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 3: Potential Metabolic Pathways for this compound

| Pathway | Key Enzymes/Process | Potential Metabolite Structure/Name |

|---|---|---|

| Resistance to 15-PGDH | Steric hindrance at active site | Parent compound remains largely intact at C-15 |

| Dehydration of 19-OH | Non-enzymatic | 15(R)-hydroxy-19,20-dehydro-PGE2 |

| Further Oxidation | Cytochrome P450 enzymes | Di- or tri-hydroxy metabolites; 19-keto metabolites |

| Beta-Oxidation | Fatty acid metabolic enzymes | Chain-shortened dicarboxylic acid derivatives |

| Conjugation | UGTs, SULTs | Glucuronide or sulfate conjugates at OH groups |

Receptor Pharmacology and Signal Transduction of 15 R 19 R Hydroxy Prostaglandin E2

Prostaglandin (B15479496) E (EP) Receptor Subtype Interactions

The four EP receptor subtypes are distinct in their signal transduction mechanisms, which accounts for the varied and sometimes opposing physiological roles of PGE2. pnas.orgnih.gov

The EP1 receptor is unique among the EP subtypes for its primary coupling to Gq proteins. pnas.org Upon activation by PGE2, the Gq protein stimulates phospholipase C (PLC). pnas.orgnih.govresearchgate.net PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol and increasing intracellular calcium concentrations. pnas.orgresearchgate.net This rise in calcium, along with DAG, leads to the activation of protein kinase C (PKC). nih.govnih.gov Some evidence also suggests that the EP1 receptor can couple to Gi/o proteins, activating the phosphoinositide-3 kinase (PI3K) signaling pathway under certain conditions. nih.govnih.gov

Both EP2 and EP4 receptors are primarily coupled to the stimulatory G protein, Gs. mdpi.comnih.govnih.gov Agonist binding to the EP2 receptor activates Gs, which in turn stimulates adenylate cyclase. nih.govfrontiersin.org This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgnih.gov The resulting elevation in intracellular cAMP levels leads to the activation of its major downstream effector, protein kinase A (PKA). nih.govnih.govnih.gov Activated PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function. nih.govnih.gov

The EP3 receptor is the most complex of the subtypes due to the existence of multiple isoforms generated through alternative mRNA splicing of a single gene. nih.gov These splice variants differ mainly in their carboxyl-terminal tails, which influences their G-protein coupling and signaling capabilities. nih.govnih.gov The primary signaling pathway for EP3 receptors involves coupling to the inhibitory G protein, Gi. pnas.orgwikipedia.org This activation of Gi leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels, which counteracts the signaling from EP2 and EP4 receptors. nih.govnih.govnih.gov Depending on the specific isoform and cellular context, EP3 receptors have also been shown to couple to other G proteins, such as Gq to increase intracellular calcium or G12/13 to activate the Rho family of small GTPases. nih.govresearchgate.net

Similar to the EP2 receptor, the EP4 receptor's primary signaling mechanism is through coupling with Gs to activate the adenylate cyclase/cAMP/PKA pathway. mdpi.comnih.govfrontiersin.orgnih.gov However, EP4 signaling is more diverse than that of EP2. In addition to Gs, the EP4 receptor can also couple to Gi, which can activate the PI3K pathway. nih.govfrontiersin.orgnih.govwikipedia.org Activation of EP4 can also stimulate non-canonical pathways, including the extracellular signal-regulated kinase (ERK) pathway, independent of PKA. nih.govresearchgate.netwikipedia.org This broader signaling capacity allows the EP4 receptor to regulate a more extensive range of cellular processes, including cell proliferation, survival, and migration. nih.govresearchgate.net

Potential Specificity and Affinity of 15(R)-19(R)-Hydroxy Prostaglandin E2 for EP Receptor Subtypes

Research indicates that this compound, a metabolite of PGE2 found in primate semen, functions as a selective agonist for the EP2 receptor. scbt.commedchemexpress.com Its selectivity makes it a useful tool for researchers to investigate and deconvolute the specific functions of the EP2 receptor pathway, distinct from the actions of other EP subtypes. scbt.com

Biological Roles and Mechanistic Actions of 15 R 19 R Hydroxy Prostaglandin E2

Modulation of Cellular Physiology in Preclinical Models

Regulation of Smooth Muscle Tone and Contractility

15(R)-19(R)-Hydroxy Prostaglandin (B15479496) E2, and the closely related 19(R)-Hydroxy Prostaglandin E2, have demonstrated significant effects on smooth muscle, primarily acting as potent relaxants. medchemexpress.comcaymanchem.combertin-bioreagent.com This action is largely attributed to their selective agonism of the EP2 receptor, one of the four subtypes of PGE2 receptors. medchemexpress.comcaymanchem.combertin-bioreagent.com Activation of the EP2 receptor typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn decreases intracellular calcium, resulting in smooth muscle relaxation. wikipedia.org

A notable example of this effect is the relaxation of cat tracheal rings, where 19(R)-Hydroxy PGE2 exhibited a potent relaxant effect with an EC50 value of 200 nM in tissues expressing EP2 receptors. medchemexpress.comcaymanchem.com This suggests a potential role for these compounds in regulating airway smooth muscle tone. In the context of the reproductive system, PGE2 itself is known to have complex effects on uterine smooth muscle, capable of inducing both contractions and relaxation depending on the specific EP receptor subtype activated. wikipedia.orgnih.gov While PGE1 has been shown to significantly increase myometrial contractility in vitro, PGE2's effects are less pronounced and can even lead to relaxation in non-pregnant uterine tissue. nih.gov The specific actions of 15(R)-19(R)-Hydroxy PGE2 on uterine contractility require further direct investigation, but its established role as an EP2 agonist points towards a predominantly relaxant effect. medchemexpress.comcaymanchem.combertin-bioreagent.comscbt.com

Influence on Cellular Proliferation and Differentiation Processes

The broader family of prostaglandins (B1171923), particularly PGE2, exerts complex and often contradictory effects on cellular proliferation and differentiation, which are highly context- and cell-type-dependent. Overproduction of PGE2 is generally linked to enhanced cell proliferation and inhibition of apoptosis, contributing to carcinogenesis. nih.gov However, certain metabolites of PGE2, such as 15-keto-Prostaglandin E2, have been shown to inhibit the growth of cancer cells, including cholangiocarcinoma and breast cancer cells. nih.govmedchemexpress.com This inhibitory effect can be mediated through interactions with peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov

The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a critical role in this process by converting active PGE2 into its less active 15-keto form. nih.govnih.govnih.gov Downregulation of 15-PGDH, leading to PGE2 accumulation, has been associated with increased cell proliferation in various cancers. researchgate.net Conversely, upregulation of 15-PGDH can suppress cancer cell proliferation and migration. nih.gov

Regarding cellular differentiation, PGE2 is involved in the differentiation of various cell types, including T cells and mesenchymal stem cells. nih.govnih.govresearchgate.net For instance, PGE2 can promote the differentiation of naïve CD4+ T cells into Th17 cells through EP2 and EP4 receptor signaling. researchgate.net In the context of mesenchymal stem cells, PGE2 has been shown to inhibit osteogenic differentiation while promoting chondrogenesis. nih.gov The specific influence of 15(R)-19(R)-Hydroxy Prostaglandin E2 on these processes is not yet well-defined and warrants further research, though its action as an EP2 agonist suggests it could mimic some of the EP2-mediated effects of PGE2 on differentiation. scbt.comnih.gov

Impact on Cellular Migration and Adhesion Dynamics

Cellular migration is a fundamental process in development, immune response, and wound healing, and it is also a critical step in cancer metastasis. Prostaglandin E2 has been shown to influence the migration of various cell types. For example, PGE2 can induce the migration of human brain endothelial cells, a process mediated through its EP2, EP3, and EP4 receptors in a cooperative manner. nih.gov This migratory response is regulated through the PKA-ROCK II-MLC signaling pathway. nih.gov

In the context of cancer, PGE2 signaling can facilitate cancer cell invasion and migration. researchgate.net The enzyme 15-PGDH, by degrading PGE2, can inhibit tumor cell migration. nih.gov Knockdown of TAP63, a downstream effector in the 15-PGDH/15-keto-PGE2 signaling cascade, has been shown to prevent the 15-PGDH-induced inhibition of tumor cell migration. nih.gov

While direct studies on the impact of this compound on cellular migration and adhesion are limited, its role as an EP2 agonist suggests it could participate in EP2-mediated migratory processes. scbt.com For instance, EP2 activation in macrophages is critical for their recruitment to injured sites, highlighting a role for EP2 signaling in immune cell migration. nih.gov Further investigation is needed to elucidate the specific effects of this compound on the complex dynamics of cellular migration and adhesion.

Mechanistic Insights in Specific Biological Systems

Contribution to Reproductive System Physiology and Function

Prostaglandins, and PGE2 in particular, are crucial regulators of female reproductive physiology, including ovulation, fertilization, implantation, and parturition. nih.govmdpi.com 19(R)-Hydroxy Prostaglandin E2 is a major component of primate semen, including that of humans. medchemexpress.comcaymanchem.com Its potent smooth muscle relaxant properties, mediated through the EP2 receptor, may play a role in regulating the function of the reproductive tract following coitus. medchemexpress.comcaymanchem.combertin-bioreagent.com

During the ovulatory process, a surge in luteinizing hormone (LH) stimulates the production of PGE2 in granulosa cells. nih.gov PGE2 then acts within the follicle to mediate processes such as basement membrane breakdown and luteinization. nih.gov PGE2 also plays a role in cumulus expansion, a critical event for successful ovulation. nih.gov

In the context of parturition, PGE2 is instrumental in cervical ripening and the initiation of labor. wikipedia.orgnih.govnih.gov It achieves this by stimulating uterine contractions and promoting the activity of collagenase in the cervix, leading to its softening. wikipedia.orgnih.gov The expression of 15-PGDH, the enzyme that inactivates PGE2, is high in the cervix for most of pregnancy but decreases at term, allowing PGE2 levels to rise and initiate cervical ripening. nih.govnih.gov PGE2 regulates its own inactivation through a feedback loop involving the EP2 receptor in cervical stromal cells. nih.govnih.gov The specific contribution of this compound to these intricate reproductive processes is an area for further exploration, but its identity as an EP2 agonist suggests a potential role in mediating PGE2's effects on cervical ripening and myometrial relaxation. scbt.com

Role in Renal Homeostasis and Regulatory Mechanisms

Prostaglandin E2 is the most abundant prostaglandin in the kidney and plays a vital role in maintaining renal homeostasis. nih.govrug.nl It is involved in regulating renal hemodynamics, water and salt balance, and can also contribute to the pathophysiology of kidney diseases. nih.govrug.nlnih.gov Renal PGE2, primarily derived from the action of cyclooxygenase-2 (COX-2), helps maintain renal blood flow and glomerular filtration rate through localized vasodilation. wikipedia.org It also inhibits sodium reabsorption in the kidney tubules and contributes to systemic blood pressure control by modulating water and sodium excretion. wikipedia.org

The diverse actions of PGE2 in the kidney are mediated by the differential expression and signaling of its four EP receptor subtypes. nih.govrug.nl Activation of the EP2 and EP4 receptors is generally considered to have beneficial effects in the context of chronic kidney disease, with evidence suggesting they have anti-fibrotic properties. sdu.dk In contrast, activation of EP1 and EP3 receptors may contribute to nephron dysfunction and injury. researchgate.net

Increased urinary excretion of PGE2 and its metabolites has been associated with an increased risk of cardiovascular and kidney disease, suggesting that while it plays a crucial homeostatic role, its dysregulation can be pathogenic. nih.gov Although the specific role of this compound in renal physiology has not been extensively studied, its function as an EP2 receptor agonist suggests it could contribute to the nephroprotective and vasodilatory effects attributed to EP2 signaling in the kidney. scbt.comsdu.dk

Data Tables

Table 1: Effects of Prostaglandin E2 and Related Compounds on Cellular Proliferation and Differentiation

| Compound | Cell Type | Effect | Mechanism of Action |

| Prostaglandin E2 (PGE2) | Various Cancer Cells | Enhanced proliferation, inhibited apoptosis | Activation of downstream signaling pathways (e.g., PI3K/Akt, MAPK) researchgate.net |

| 15-keto-Prostaglandin E2 | Cholangiocarcinoma Cells | Inhibited cell growth | Interaction with PPAR-γ, Smad2/3, and TAP63 nih.gov |

| Prostaglandin E2 (PGE2) | Naïve CD4+ T Cells | Promoted differentiation into Th17 cells | EP2/EP4 receptor-mediated signaling and cAMP pathways researchgate.net |

| Prostaglandin E2 (PGE2) | Synovial Mesenchymal Stem Cells | Inhibited osteogenic differentiation | Targeting of 15-HPGD by microRNA-218 nih.gov |

Table 2: Role of Prostaglandin E2 and its Receptors in Reproductive and Renal Systems

| Biological System | Compound/Receptor | Function | Key Findings |

| Reproductive System | 19(R)-Hydroxy Prostaglandin E2 | Smooth muscle relaxation | Potent relaxant of tracheal smooth muscle via EP2 receptor activation medchemexpress.comcaymanchem.com |

| Reproductive System | Prostaglandin E2 (PGE2) | Cervical ripening and labor induction | Stimulates uterine contractions and cervical collagenase activity wikipedia.orgnih.gov |

| Renal System | Prostaglandin E2 (PGE2) | Regulation of renal blood flow and sodium excretion | Maintains GFR through vasodilation and inhibits sodium reabsorption wikipedia.org |

| Renal System | EP2/EP4 Receptors | Nephroprotection | Anti-fibrotic effects in models of chronic kidney disease sdu.dk |

Immune Cell Modulation and Regulatory Mechanisms in in vitro and Preclinical in vivo Studies

Prostaglandin E2 is a potent modulator of the immune system, exerting complex and often contradictory effects that are dependent on the cellular context and the specific EP receptor subtype engaged. nih.gov While PGE2, in general, can suppress the functions of effector macrophages, neutrophils, and type-1 immunity driven by Th1 cells and natural killer (NK) cells, it also promotes responses from Th2, Th17, and regulatory T cells (Tregs). nih.gov

The specific role of this compound is channeled through its agonistic action on the EP2 receptor. Activation of the EP2 receptor is a key mechanism through which PGE2 influences immune cell behavior. For instance, in preclinical models, PGE2 signaling has been shown to regulate the differentiation of intestinal stem cells and progenitor cells, a process that can be influenced by immune cells like macrophages that produce PGE2. nih.govresearchgate.net

Research into the specific effects of EP2 receptor activation has revealed several key immunomodulatory functions:

Regulation of T-Cells: PGE2 can shift the balance of CD4+ T cell responses, moving away from the pro-inflammatory Th1 phenotype towards less destructive Th2 and Th17 responses. nih.gov

Macrophage Polarization: In the presence of other signals like IL-4, PGE2 can drive the polarization of macrophages towards an anti-inflammatory M2 phenotype, a process mediated through the CREB-Kruppel-like factor 4 (KLF4) pathway. nih.gov

Suppression of Pro-inflammatory Mediators: PGE2 signaling can suppress the production of acute-inflammatory mediators, contributing to its predominance in the later or chronic stages of an immune response. nih.gov

The table below summarizes findings related to PGE2's modulation of immune cells, with a focus on actions that can be linked to EP receptor signaling, including the EP2 subtype.

| Immune Cell Type | Effect of PGE2 Signaling | Potential Receptor Involvement | Research Context |

| Macrophages | Promotes anti-inflammatory M2 polarization (in presence of IL-4). nih.gov | EP Receptors (CREB-mediated) | in vitro (Bone marrow-derived macrophages) |

| T-Cells | Shifts differentiation from Th1 to Th2/Th17 phenotypes. nih.gov | EP Receptors | General Immune Regulation Studies |

| Dendritic Cells | Supports activation but can suppress their ability to attract T-cells. nih.gov | EP Receptors | General Immune Regulation Studies |

| Intestinal Progenitor Cells | Promotes differentiation into wound-associated epithelial cells. nih.govresearchgate.net | EP2 or EP4 | in vivo (Mucosal injury models) |

Involvement in Tissue Repair and Regenerative Processes

PGE2 is recognized as a critical mediator that promotes the regeneration and repair of diverse tissues following injury, including skin, heart, liver, kidney, intestine, and bone. patentdigest.orgexlibrisgroup.comnih.gov Its pro-regenerative capabilities are linked to its roles in activating endogenous stem cells, modulating immune responses, and promoting angiogenesis (the formation of new blood vessels). researchgate.netpatentdigest.org

The specific involvement of this compound in these processes is through its activation of the EP2 receptor. While the EP4 receptor is often highlighted in PGE2-mediated regeneration, the EP2 receptor also plays a distinct role. nih.gov

Intestinal Repair: In the intestine, following mucosal injury, PGE2 is produced by mesenchymal cells. embopress.org This PGE2 acts on intestinal stem or progenitor cells through EP2 or EP4 receptors to promote their differentiation into wound-associated epithelial cells, which are crucial for rapidly resealing the epithelial barrier. nih.govresearchgate.netembopress.org

Cervical Ripening: A physiological process of tissue remodeling, cervical ripening before labor involves a significant increase in PGE2. Studies have shown that PGE2, acting through the EP2 receptor, is involved in this process. It does so by down-regulating the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is responsible for inactivating PGE2. nih.gov This creates a positive feedback loop that elevates local PGE2 levels, facilitating tissue changes necessary for birth.

Skeletal Muscle Regeneration: The COX-2/PGE2 pathway is considered essential in the early stages of skeletal muscle regeneration, where it promotes the myogenic differentiation of stem cells. nih.gov While multiple EP receptors may be involved, the broad pro-regenerative capacity of PGE2 underscores the therapeutic potential of its signaling pathways. nih.gov

The table below details the involvement of PGE2 signaling in various tissue repair processes, with specific notes on EP2 receptor function.

| Tissue/Process | Role of PGE2 Signaling | Specific EP2 Receptor Function |

| Intestinal Mucosa | Promotes differentiation of stem/progenitor cells into wound-associated epithelial cells. nih.govresearchgate.net | Acts via EP2 or EP4 receptors to drive differentiation. nih.gov |

| Uterine Cervix | Induces cervical ripening and remodeling before parturition. nih.gov | Mediates the downregulation of the PGE2-inactivating enzyme 15-PGDH. nih.gov |

| Hematopoietic System | Enhances hematopoietic stem cell (HSC) homing, engraftment, and survival. nih.gov | EP4 is identified as a key receptor; EP2's direct role is less defined but part of the broader PGE2 effect. nih.gov |

| Skeletal Muscle | Promotes myogenic differentiation and regulates the immune response during early regeneration. nih.gov | Part of the overall COX-2/PGE2 pathway effect. nih.gov |

Interactions with Endogenous Biochemical Cascades

This compound, as an analog of PGE2, participates in the complex eicosanoid signaling network. Eicosanoids are signaling molecules derived from the oxidation of 20-carbon fatty acids like arachidonic acid. wikipedia.org

The primary biochemical cascade for PGE2 begins with the release of arachidonic acid from cell membranes by phospholipase A2. nih.govyoutube.com This is followed by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). nih.govnih.gov PGH2 is then converted into PGE2 by specific prostaglandin E synthases. nih.gov

The key interactions of this compound with these cascades are:

EP2 Receptor Signaling: Its most direct interaction is binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). scbt.comnih.gov This activation typically stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.govnih.gov This cAMP/PKA signaling axis is responsible for many of the downstream regulatory functions of the EP2 receptor. nih.govembopress.org

Regulation of PGE2 Metabolism: A significant interaction involves a feedback loop that regulates PGE2's own concentration. In cervical cells, PGE2 signaling through the EP2 receptor leads to the downregulation of the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme. nih.gov Since 15-PGDH is the key enzyme that catabolizes and inactivates PGE2, its inhibition by an EP2-mediated mechanism results in higher local concentrations and prolonged activity of PGE2. tandfonline.comnih.gov This demonstrates a direct interaction with its own metabolic degradation pathway.

Crosstalk with Wnt Signaling: In the context of intestinal repair, the PGE2-EP4 signaling axis has been shown to interact with the Wnt/β-catenin pathway via the cAMP-PKA-GSK3β cascade. embopress.org Given that EP2 also signals through cAMP/PKA, similar crosstalk is a plausible mechanism for its effects on cell differentiation and proliferation.

Advanced Research Methodologies for Investigating 15 R 19 R Hydroxy Prostaglandin E2

Analytical Chemistry Techniques for Structural Elucidation and Quantification

The accurate identification and quantification of 15(R)-19(R)-Hydroxy Prostaglandin (B15479496) E2 from biological matrices are challenging due to its low concentration and the presence of numerous structurally similar isomers. Prostaglandins (B1171923) of the E2 series are geometric isomers that often have the same molecular weight and produce similar product ion spectrums in mass spectrometry, making their separation prior to detection essential. nih.govnih.gov

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a premier analytical tool for the analysis of prostaglandins due to its high selectivity and sensitivity, which allows for simultaneous analysis without the need for chemical derivatization. nih.govresearchgate.net This method is critical for differentiating 15(R)-19(R)-Hydroxy PGE2 from its other isomers, such as those differing in hydroxylation position or stereochemistry.

The methodology involves two key stages:

Liquid Chromatography (LC): The sample is passed through an HPLC column that separates the different prostaglandin isomers based on their physical and chemical properties, such as polarity. The choice of column and mobile phase composition is critical to achieve temporal separation of isomers before they enter the mass spectrometer. nih.gov

Tandem Mass Spectrometry (MS/MS): As the separated molecules exit the LC column, they are ionized (typically using electrospray ionization in negative mode) and enter the mass spectrometer. A specific precursor ion corresponding to the mass-to-charge ratio (m/z) of the deprotonated prostaglandin (e.g., m/z 351 for PGE2) is selected. nih.gov This precursor ion is then fragmented, and the resulting product ions are detected. The unique fragmentation pattern serves as a molecular fingerprint for identification and quantification.

Complete chromatographic separation is essential for the accurate quantitation of geometric isomers like PGE2 and its analogues because they often exhibit similar fragmentation patterns. nih.gov LC-MS/MS methods have been successfully developed to separate major PGE2 and PGD2 isoforms, which is a testament to the technique's power in resolving closely related structures. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Prostaglandin Isomer Analysis This table presents a generalized example of parameters that would be optimized for the specific analysis of 15(R)-19(R)-Hydroxy PGE2 and its isomers.

| Parameter | Description | Example Specification | Rationale |

|---|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid | Achieves separation of various prostaglandin isomers with different polarities. researchgate.net | |

| Mass Spectrometry | Ionization Mode | Negative Ion Electrospray (ESI-) | Prostaglandins readily form negative ions by losing a proton from the carboxylic acid group. nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each isomer. | |

| Precursor Ion (Q1) | e.g., m/z 367.2 for [M-H]⁻ of 19-hydroxy PGE2 | Selects the ion corresponding to the mass of the target analyte. | |

| Product Ions (Q3) | Specific m/z values | Fragments are characteristic of the compound's structure, allowing for definitive identification and quantification. |

The specific stereochemistry at the C-15 and C-19 positions—(R) in both cases—is a defining feature of 15(R)-19(R)-Hydroxy Prostaglandin E2. Distinguishing this specific enantiomer from others (e.g., 15(S)-19(R), 15(R)-19(S), or 15(S)-19(S) isomers) is impossible with standard reverse-phase chromatography but is achievable using Chiral Phase Chromatography.

This technique utilizes a chiral stationary phase (CSP), where a chiral selector is immobilized on a solid support (like silica (B1680970) gel). nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral selector on the column. nih.gov These diastereomeric complexes have different stability and, therefore, different interaction strengths with the stationary phase, leading to different retention times and enabling their separation. nih.gov The choice of the mobile phase can modify the nature and strength of these interactions, allowing for method optimization. nih.gov Chiral HPLC methods have been developed for the separation of prostaglandin enantiomers, such as PGE2 and its enantiomer ent-PGE2. researchgate.net

While chromatographic methods are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the absolute structural and stereochemical elucidation of organic molecules. High-frequency proton (¹H) NMR can be used to definitively confirm the three-dimensional structure of this compound.

In Vitro Experimental Models for Mechanistic Studies

Understanding the biosynthesis, metabolism, and functional activity of this compound requires robust in vitro experimental systems that can isolate and characterize specific biological processes.

The biosynthesis of 19-hydroxyprostaglandins E1 and E2 is believed to occur through a sequential enzymatic pathway. nih.gov A key enzyme in this process is a PGH 19-hydroxylase, identified as a member of the cytochrome P450 family, CYP4F8. nih.gov To study the precise role of this enzyme in the formation of 15(R)-19(R)-Hydroxy PGE2, researchers utilize recombinant enzyme technology.

This process involves:

Cloning: The gene encoding the enzyme (e.g., CYP4F8) is cloned into an expression vector.

Expression: The vector is introduced into a host system (e.g., bacteria, yeast, or insect cells) which then produces large quantities of the enzyme.

Purification: The recombinant enzyme is purified from the host cell lysate.

Characterization: The purified enzyme is used in activity assays with its putative substrates (e.g., PGH2) to confirm its catalytic function and determine kinetic parameters (Kₘ, Vₘₐₓ).

Studies using recombinant CYP4F8 have confirmed that it catalyzes the n-2 hydroxylation of PGH1 and PGH2, a critical step in forming 19-hydroxy prostaglandins. nih.gov This approach allows for a detailed investigation of the biosynthetic pathway without the confounding variables present in whole-cell or tissue models.

Table 2: Characterization of Recombinant CYP4F8 in 19-Hydroxy PGE Biosynthesis

| Enzyme | Source | Substrates | Products | Research Finding |

|---|---|---|---|---|

| CYP4F8 | Recombinant expression systems | Prostaglandin H1 (PGH1), Prostaglandin H2 (PGH2) | 19-hydroxy-PGH1, 19-hydroxy-PGH2 | Confirmed to catalyze the n-2 hydroxylation of prostaglandin endoperoxides, a key step in the formation of 19-hydroxy prostaglandins. nih.gov |

| PGH Synthase-2 | Human seminal vesicles | Arachidonic Acid | PGH2 | Co-localizes with CYP4F8 and PGE synthase-1 in seminal vesicle epithelia, suggesting a coordinated biosynthetic pathway. nih.gov |

| PGE Synthase-1 | Human seminal vesicles | 19-hydroxy-PGH2 | 19-hydroxy-PGE2 | The final enzyme in the proposed sequential formation of 19-hydroxy-PGE compounds. nih.gov |

To understand how 15(R)-19(R)-Hydroxy PGE2 exerts its effects on a cellular level, researchers use in vitro cell culture systems. These models are essential for studying receptor interactions and downstream signaling pathways. Prostaglandin E2 itself is known to interact with four receptor subtypes: EP1, EP2, EP3, and EP4, which mediate a wide array of biological effects. rndsystems.comrndsystems.com It is hypothesized that 15(R)-19(R)-Hydroxy PGE2 acts as an agonist at one or more of these EP receptors. scbt.com

Two main types of cell culture systems are employed:

Immortalized Cell Lines: These are cells that have been modified to proliferate indefinitely. Cell lines can be engineered to overexpress a specific receptor (e.g., human EP2), providing a clean system to study the binding affinity and functional potency of a ligand like 15(R)-19(R)-Hydroxy PGE2 for that particular receptor.

Primary Cells: These cells are isolated directly from living tissue and have a finite lifespan. sigmaaldrich.com They are often considered more physiologically relevant than immortalized cell lines because they more closely replicate the biology of the tissue from which they were derived. sigmaaldrich.comnih.govmerckmillipore.com For example, primary smooth muscle cells could be used to study the compound's effect on vasodilation, or immune cells could be used to investigate its role in inflammation.

Functional assays in these cell systems can measure various downstream effects of receptor activation, such as changes in intracellular second messengers (e.g., cAMP), calcium mobilization, gene expression, or cell proliferation. nih.govnih.gov For example, a common assay measures the production of PGE2 in cell culture supernatants in response to a stimulus, a technique that could be adapted to measure the effects of 15(R)-19(R)-Hydroxy PGE2. rndsystems.com

Table 3: Application of Cell Culture Systems in Prostaglandin Research

| Cell System | Type | Application for 15(R)-19(R)-Hydroxy PGE2 Research | Example Endpoint Measurement |

|---|---|---|---|

| HEK293 cells expressing EP receptors | Immortalized Cell Line | Determine binding affinity and functional potency for specific EP receptor subtypes (EP1, EP2, EP3, EP4). | Competitive radioligand binding assays; cAMP accumulation assays. |

| Primary Human Smooth Muscle Cells | Primary Cell Culture | Investigate effects on smooth muscle contraction and relaxation, relevant to vascular tone. | Measurement of cell contraction; changes in intracellular calcium levels. nih.gov |

| Primary Human Mononuclear Cells | Primary Cell Culture | Study immunomodulatory effects, such as cytokine production or immune cell differentiation. sigmaaldrich.com | ELISA or multiplex assays for cytokine secretion (e.g., IL-6, TNF-α). |

| NIH-3T3 Fibroblasts | Immortalized Cell Line | Analyze impact on cell proliferation and signaling pathways, such as those involved in tissue repair or fibrosis. | Cell counting assays; Western blot for signaling proteins. nih.gov |

Gene Editing and Overexpression Approaches in Cellular Models

The study of this compound, a selective agonist for the EP2 receptor, in cellular models is significantly enhanced by gene editing and overexpression technologies. scbt.commedchemexpress.com These methods allow for precise manipulation of the signaling pathways in which this compound is involved, primarily by targeting the expression of its receptor or the enzymes that regulate its parent compound, Prostaglandin E2 (PGE2).

Gene Editing: The CRISPR/Cas9 system stands as a powerful tool for this purpose. Researchers have successfully used CRISPR/Cas9 to edit the genes for PGE2 receptors, such as EP2 and EP4, in various cell types, including equine adipose mesenchymal stem cells. nih.gov This approach allows for the creation of cell lines with knocked-out or modified receptor genes, providing a clean background to study the specific effects of this compound on cellular processes like migration, proliferation, and self-renewal, in the absence of confounding signals from other receptors. nih.gov

Overexpression and Knockdown: Overexpression and knockdown (e.g., via shRNA) of key enzymes in the PGE2 pathway are also critical. For instance, overexpressing 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that catabolizes PGE2, can create a cellular environment of low PGE2 levels. nih.govresearchgate.net Conversely, knocking down 15-PGDH leads to an accumulation of PGE2. researchgate.netnih.gov These models are invaluable for understanding how this compound might function in tissues with altered PGE2 metabolism, such as in certain cancers or during tissue repair. nih.govnih.govthno.org By introducing this specific hydroxy-prostaglandin to these engineered cells, researchers can dissect its unique contribution to cellular signaling.

The table below summarizes cellular models used in the study of the broader PGE2 pathway, which are directly applicable to investigating this compound.

| Cell Type | Genetic Modification | Research Focus |

| Equine Adipose Mesenchymal Stem Cells | CRISPR/Cas9 editing of EP2 and EP4 receptors nih.gov | Role of specific receptors in stem cell migration and phenotype. nih.gov |

| Human Lung Adenocarcinoma Cells (A549) | Overexpression of 15-PGDH nih.gov | Inhibition of tumor angiogenesis. nih.gov |

| LNCaP Prostate Cancer Cells | Overexpression and knockdown of 15-PGDH researchgate.net | Regulation of cancer cell proliferation and migration. researchgate.net |

| Human Cervical Stromal Cells | Overexpression of MiTF-CX (a regulator of 15-PGDH) nih.gov | Regulation of 15-PGDH expression by PGE2. nih.gov |

Preclinical In Vivo Models for Elucidating Biological Function

To understand the physiological and pathophysiological roles of this compound in a whole organism, preclinical in vivo models are indispensable. These models primarily involve genetically modified organisms and pharmacological intervention studies.

Genetically Modified Organism Models (e.g., knockout/knock-in of relevant enzymes/receptors)

Genetically modified animal models, particularly mice, have been instrumental in defining the broader functions of the PGE2 signaling pathway. These models offer a systemic view of the consequences of altering specific components of this pathway, which is essential for contextualizing the potential actions of this compound.

15-PGDH Knockout Mice: Mice with a genetic deletion of the 15-PGDH gene exhibit elevated levels of PGE2 in their tissues. nih.govnih.gov These animals are valuable for studying the long-term effects of increased PGE2 signaling, a condition that can be mimicked acutely by the administration of stable agonists like this compound. These models have been crucial in demonstrating the role of elevated PGE2 in processes like colon cancer development. nih.gov

Transgenic Overexpression Models: Conversely, transgenic mice that overexpress 15-PGDH, for example specifically in the liver, have been generated. nih.gov These models are used to investigate the protective effects of enhanced PGE2 degradation in conditions like endotoxin-induced liver injury. nih.gov They could be used to test if supplementation with this compound can rescue or modify phenotypes associated with low PGE2 levels.

PGE2 Receptor Knockout Mice: Mice lacking specific PGE2 receptors (e.g., EP2 or EP4 knockout mice) are fundamental for isolating the receptor-specific effects of prostaglandins. nih.gov Since this compound is a selective EP2 agonist, EP2 knockout mice would be the definitive model to confirm that its in vivo effects are indeed mediated through this receptor. scbt.commedchemexpress.com Such models have been used to show the importance of the EP2 receptor in intestinal tumorigenesis. nih.gov

Pharmacological Intervention Studies with Specific Modulators (e.g., 15-PGDH inhibitors)

Pharmacological studies using specific modulators of the PGE2 pathway provide a dynamic and clinically relevant approach to understanding its function. The most prominent examples are studies involving inhibitors of 15-PGDH.

15-PGDH Inhibitors: Small molecule inhibitors of 15-PGDH, such as SW033291, effectively block the degradation of PGE2, leading to a rise in its endogenous levels. nih.govmdpi.comnih.gov These inhibitors have shown significant promise in promoting tissue regeneration in various preclinical models, including colitis, bone marrow transplantation, and liver regeneration. thno.orgmdpi.comnih.gov These studies provide a strong rationale for investigating the therapeutic potential of stable PGE2 analogs like this compound, which could potentially offer a more targeted approach to activating specific pro-regenerative pathways. The use of 15-PGDH inhibitors has demonstrated that elevating PGE2 levels can rejuvenate aged muscle and improve exercise performance in mice. nih.gov

The following table details key findings from preclinical studies using these advanced methodologies.

| Model/Intervention | Key Findings | Reference |

| Genetically Modified Models | ||

| 15-PGDH Knockout Mice | Increased PGE2 levels, promotion of colon cancer development. nih.gov | nih.gov |

| Liver-specific 15-PGDH Transgenic Mice | Protection against LPS-induced acute liver injury. nih.gov | nih.gov |

| EP2 Receptor Knockout Mice | Reduced intestinal tumorigenesis. nih.gov | nih.gov |

| Pharmacological Interventions | ||

| SW033291 (15-PGDH inhibitor) in aged mice | Increased muscle mass, strength, and exercise performance. nih.gov | nih.gov |

| SW033291 (15-PGDH inhibitor) in colitis models | Protected against colitis and promoted faster recovery. thno.org | thno.org |

Emerging Research Frontiers and Translational Opportunities in 15 R 19 R Hydroxy Prostaglandin E2 Biology

Unraveling Novel Enzymatic Regulators of its Biosynthesis and Metabolism

The biosynthesis and metabolism of 15(R)-19(R)-Hydroxy Prostaglandin (B15479496) E2 are intrinsically linked to the broader pathways governing Prostaglandin E2 (PGE2). The synthesis is a multi-step enzymatic cascade that begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. youtube.com The cyclooxygenase (COX) enzymes then convert arachidonic acid into the intermediate Prostaglandin H2 (PGH2). youtube.comnih.gov Finally, specific PGE synthases (PGES) isomerize PGH2 to PGE2. nih.gov The formation of 19-hydroxy derivatives from PGE2 subsequently occurs, a process particularly noted in seminal fluid. medchemexpress.com

The regulation of this pathway is complex, with several emerging points of control:

Transcriptional and Feedback Regulation of 15-PGDH: The primary enzyme responsible for the catabolism and inactivation of PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes PGE2 to the inactive 15-keto-PGE2. tandfonline.comtaylorandfrancis.comnih.gov The expression of 15-PGDH is a critical control point. Research has identified the microphthalmia-associated transcription factor (MiTF-CX) as a key regulator that induces 15-PGDH expression in certain tissues. nih.govnih.gov Furthermore, PGE2 itself can create a negative feedback loop by repressing the expression of both MiTF-CX and 15-PGDH, a process mediated through the EP2 receptor. nih.govnih.govoup.com This self-regulatory mechanism allows PGE2 to prolong its own biological activity by down-regulating its own inactivation enzyme.

Influence of the Aging Milieu: Recent studies have identified elevated levels of 15-PGDH as a hallmark of aged tissues, including skeletal muscle. nih.gov This age-related increase in the primary PGE2-degrading enzyme leads to a reduction in local PGE2 signaling, contributing to phenomena like sarcopenia. nih.gov This suggests that the enzymatic machinery governing the availability of PGE2, and thus its metabolites, is subject to systemic, age-related regulation.

The metabolism of 15(R)-19(R)-Hydroxy Prostaglandin E2 itself is less characterized, but it is presumed to follow the general prostaglandin degradation pathways, including oxidation and β-oxidation. nih.gov The key regulatory step remains the availability of its precursor, PGE2, which is tightly controlled by the balance between COX/PGES synthesis and 15-PGDH degradation. nih.gov

Discovery of Highly Selective Agonists or Antagonists for its Receptors

This compound exerts its effects primarily through the Prostaglandin E2 receptor subtype 2 (EP2). medchemexpress.comscbt.commedchemexpress.com The EP2 receptor is a G-protein coupled receptor (GPCR) that is distinct from the other three PGE2 receptors (EP1, EP3, and EP4) in its signaling and tissue distribution. nih.gov The high selectivity of 15(R)-19(R)-Hydroxy PGE2 for the EP2 receptor makes it a valuable research tool. medchemexpress.com This has spurred further discovery of other highly selective modulators to probe EP2 function and explore its therapeutic potential.

Recent advancements, including cryogenic electron microscopy (cryo-EM), have provided structural insights into how these selective agents bind to the EP2 receptor, revealing distinct binding pockets and interactions that govern their specificity. biorxiv.org

Below is an interactive table of selected modulators targeting the EP2 receptor.

| Compound Name | Class | Receptor Target | Notes |

| 15(R)-19(R)-Hydroxy PGE2 | Agonist | EP2 (Selective) | Endogenous metabolite of PGE2. medchemexpress.comscbt.com |

| Butaprost | Agonist | EP2 (Selective) | A well-established selective agonist used in research. nih.gov |

| ONO-AE1-259-01 | Agonist | EP2 (Selective) | A highly selective agonist for the EP2 receptor. nih.gov |

| PF-04418948 | Antagonist | EP2 (Selective) | A specific EP2 antagonist; has been used to block PGE2-mediated effects. nih.govbiorxiv.org |

| AH6809 | Antagonist | EP2/DP1 | An antagonist with activity at both EP2 and DP1 receptors. nih.govnih.gov |

| TG6-129 | Dual Antagonist | EP2/EP4 | Exhibits potent antagonism at EP2 and weaker antagonism at EP4. biorxiv.org |

The development of such selective compounds is crucial for untangling the often-overlapping effects of PGE2 and for designing targeted therapies that can modulate specific arms of the prostaglandin signaling network while avoiding the side effects associated with non-selective agents like NSAIDs.

Exploration of its Role in Intracellular Signaling Networks

As a selective EP2 receptor agonist, this compound triggers a specific downstream signaling cascade. The EP2 receptor is canonically coupled to the Gs alpha subunit of its associated heterotrimeric G-protein. biorxiv.org

The activation sequence is as follows:

Receptor Activation: Binding of an agonist like 15(R)-19(R)-Hydroxy PGE2 to the EP2 receptor induces a conformational change.

Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit, causing it to dissociate from the βγ-subunits.

Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP). biorxiv.orgnih.govnih.gov

PKA Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). nih.govnih.gov

Downstream Phosphorylation: PKA then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). nih.gov The phosphorylation of CREB can lead to the transcription of genes involved in processes such as inflammation, cell proliferation, and differentiation. nih.govnih.gov

While the Gs-cAMP-PKA pathway is the primary signaling route for the EP2 receptor, there is evidence of crosstalk with other signaling networks. For instance, in certain cell types, PGE2-mediated signaling can involve the PI3K pathway and the activation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Using a highly selective agonist like 15(R)-19(R)-Hydroxy PGE2 allows researchers to determine which of these effects are specifically mediated by EP2 activation versus the activation of other EP receptors.

Potential as a Mechanistic Probe in Cellular and Tissue Models